![molecular formula C5H7BrN2O B2472869 2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole CAS No. 1403338-38-4](/img/structure/B2472869.png)
2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole
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Description
Scientific Research Applications
Suzuki–Miyaura Coupling
2-(Bromomethyl)-5-ethyl-1,3,4-oxadiazole: can serve as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. The SM coupling is a powerful carbon–carbon bond-forming process that involves palladium-catalyzed coupling of organoboron compounds with organic halides. Key features of SM coupling include mild reaction conditions and functional group tolerance. The compound’s bromine atom facilitates oxidative addition, while its conjugated diene system enhances its reactivity in this context .
Beta-Substituted Acrylates
3-Bromo-2-(bromomethyl)propionic acid: , a derivative of our compound, acts as an organic building block for the synthesis of beta-substituted acrylates. These acrylates find applications in polymer chemistry, materials science, and drug discovery. Researchers can use this compound to introduce specific functional groups into acrylate frameworks .
Medicinal Chemistry
The compound (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate belongs to the same family as our target compound. This family has been studied for its biological activities and potential applications in medicinal chemistry. Researchers explore its pharmacological properties, aiming to develop new drugs or optimize existing ones.
properties
IUPAC Name |
2-(bromomethyl)-5-ethyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-2-4-7-8-5(3-6)9-4/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTCKOZEVSHEAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole |
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